1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of cyclopentanone with tetracyanoethylene (TCNE). The reaction typically involves the use of a solvent such as acetonitrile and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups.
Addition Reactions: It can participate in addition reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and ammonia. Reactions are typically carried out in solvents such as acetonitrile or ethanol, and may require heating or the use of catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and chromenes.
Scientific Research Applications
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in the compound are highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile
- 1-(2-Oxocyclooctyl)ethane-1,1,2,2-tetracarbonitrile
- 1-(2-Oxocycloheptyl)ethane-1,1,2,2-tetracarbonitrile
Uniqueness
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile is unique due to its five-membered cyclopentyl ring, which imparts different steric and electronic properties compared to its six- and seven-membered ring analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
95081-84-8 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-(2-oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-4-8(5-13)11(6-14,7-15)9-2-1-3-10(9)16/h8-9H,1-3H2 |
InChI Key |
HHEVNIQTDOUUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
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